molecular formula C17H12N4O2S B5781179 2-(1,3-benzothiazol-2-yl)-N-(5-methyl-3-isoxazolyl)nicotinamide

2-(1,3-benzothiazol-2-yl)-N-(5-methyl-3-isoxazolyl)nicotinamide

Katalognummer B5781179
Molekulargewicht: 336.4 g/mol
InChI-Schlüssel: GLZGPRUFCREOCF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1,3-benzothiazol-2-yl)-N-(5-methyl-3-isoxazolyl)nicotinamide, also known as BMN-673 or talazoparib, is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. PARP enzymes play a crucial role in DNA repair mechanisms, and their inhibition has shown promising results in cancer therapy.

Wirkmechanismus

2-(1,3-benzothiazol-2-yl)-N-(5-methyl-3-isoxazolyl)nicotinamide selectively binds to the catalytic domain of PARP enzymes and inhibits their activity. PARP enzymes play a crucial role in DNA repair mechanisms, particularly in the base excision repair pathway. Inhibition of PARP leads to the accumulation of DNA damage, which is particularly lethal in cancer cells with defects in DNA repair mechanisms, such as BRCA mutations.
Biochemical and Physiological Effects:
2-(1,3-benzothiazol-2-yl)-N-(5-methyl-3-isoxazolyl)nicotinamide has shown significant antitumor activity in preclinical and clinical studies. In addition to its PARP inhibitory activity, 2-(1,3-benzothiazol-2-yl)-N-(5-methyl-3-isoxazolyl)nicotinamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells. 2-(1,3-benzothiazol-2-yl)-N-(5-methyl-3-isoxazolyl)nicotinamide has also been shown to enhance the efficacy of DNA-damaging agents such as chemotherapy and radiation therapy.

Vorteile Und Einschränkungen Für Laborexperimente

2-(1,3-benzothiazol-2-yl)-N-(5-methyl-3-isoxazolyl)nicotinamide is a potent and selective PARP inhibitor with significant antitumor activity. Its selectivity for PARP enzymes over other proteins makes it a valuable tool for studying the role of PARP enzymes in DNA repair mechanisms and cancer biology. However, the high potency of 2-(1,3-benzothiazol-2-yl)-N-(5-methyl-3-isoxazolyl)nicotinamide may also lead to off-target effects and toxicity, which should be carefully monitored in lab experiments.

Zukünftige Richtungen

For 2-(1,3-benzothiazol-2-yl)-N-(5-methyl-3-isoxazolyl)nicotinamide include further clinical trials to evaluate its efficacy in combination with other cancer therapies, as well as its potential use in other cancer types. The development of biomarkers to predict response to 2-(1,3-benzothiazol-2-yl)-N-(5-methyl-3-isoxazolyl)nicotinamide and other PARP inhibitors is also an important area of research. In addition, the development of second-generation PARP inhibitors with improved selectivity and reduced toxicity is an active area of research.

Synthesemethoden

The synthesis of 2-(1,3-benzothiazol-2-yl)-N-(5-methyl-3-isoxazolyl)nicotinamide involves the reaction of 2-(1,3-benzothiazol-2-yl)acetic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 5-methyl-3-isoxazolecarboxylic acid hydrazide. The final step involves the reaction of the resulting intermediate with nicotinoyl chloride to yield 2-(1,3-benzothiazol-2-yl)-N-(5-methyl-3-isoxazolyl)nicotinamide.

Wissenschaftliche Forschungsanwendungen

2-(1,3-benzothiazol-2-yl)-N-(5-methyl-3-isoxazolyl)nicotinamide has shown promising results in preclinical and clinical studies as a potent and selective PARP inhibitor. PARP inhibition leads to the accumulation of DNA damage and subsequent cell death in cancer cells, particularly those with defects in DNA repair mechanisms such as BRCA mutations. 2-(1,3-benzothiazol-2-yl)-N-(5-methyl-3-isoxazolyl)nicotinamide has been tested in several cancer types, including breast, ovarian, and pancreatic cancers, and has shown significant antitumor activity.

Eigenschaften

IUPAC Name

2-(1,3-benzothiazol-2-yl)-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O2S/c1-10-9-14(21-23-10)20-16(22)11-5-4-8-18-15(11)17-19-12-6-2-3-7-13(12)24-17/h2-9H,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLZGPRUFCREOCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=C(N=CC=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-benzothiazol-2-yl)-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.